![molecular formula C13H15N5O2 B3155518 ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate CAS No. 802534-49-2](/img/structure/B3155518.png)
ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
Overview
Description
Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H15N5O2 . It is also known by its CAS number 802534-49-2 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.29 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
Research has shown the synthesis of various derivatives of ethyl pyrazoloquinazoline carboxylate compounds. For instance, Shi et al. (2016) synthesized a series of ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives. These compounds exhibited promising fluorescence properties and were further analyzed using X-ray diffraction analysis (Shi et al., 2016).
Antimicrobial and Antifungal Properties
Another significant application is in the development of antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting potential as antimicrobial agents. The study demonstrated the reaction of various pyrazolo compounds with formamide, urea, and thiourea, resulting in compounds that exhibited antibacterial and antifungal activities (Holla et al., 2006).
Potential in Anticancer Research
Ethyl pyrazoloquinazoline carboxylate derivatives have also been explored in the field of anticancer research. Hafez et al. (2016) synthesized compounds from ethyl pyrazoloquinazoline carboxylate that showed higher anticancer activity compared to the reference drug doxorubicin. These compounds were characterized by various spectroscopic techniques and demonstrated significant antimicrobial activity as well (Hafez et al., 2016).
Fluorescent Properties and Agricultural Applications
Ethyl pyrazoloquinazoline carboxylate derivatives have been found to possess unique fluorescent properties, which can be exploited in various fields. For example, Wu et al. (2006) synthesized derivatives that not only exhibited strong fluorescence but also showed potential as inhibitors for certain agricultural pests (Wu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
ethyl 8-amino-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-12(19)10-8-5-4-7-6-15-13(14)16-9(7)11(8)18(2)17-10/h6H,3-5H2,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAHQNVJSKHHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC3=CN=C(N=C32)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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